molecular formula C19H20N2O6 B2682422 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide CAS No. 2320474-54-0

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide

Cat. No. B2682422
CAS RN: 2320474-54-0
M. Wt: 372.377
InChI Key: ZZKDCZGTJGNRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule with two main ring structures: a 2,3-dihydrobenzo[b][1,4]dioxin ring and a 4,5,6,7-tetrahydrobenzofuran ring. These rings are connected by an oxalamide group .

Scientific Research Applications

Transformation in Bacterial Strains

  • Pseudomonas sp. strain HH69 can oxidatively cleave dibenzo-p-dioxin, producing 1-hydroxydibenzo-p-dioxin and catechol as minor products and a 2-phenoxy derivative of muconic acid as a major product (Harms et al., 1990).

Models of Hallucinogenic Phenylalkylamines

  • Tetrahydrobenzodifuran functionalities have been used as conformationally restricted bioisosteres in hallucinogenic phenylalkylamines, with evaluation for activity in drug discrimination and receptor binding assays (Monte et al., 1996).

Synthesis of Dihydrobenzo Derivatives

  • Tandem oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines has been used to synthesize dihydrobenzo derivatives (Gabriele et al., 2006).

Role in Compulsive Food Consumption

  • Certain compounds targeting orexin receptors, which are related to feeding, arousal, and stress, have been studied for their effects on compulsive food consumption and binge eating in animal models (Piccoli et al., 2012).

Oxidation in Organic Chemistry

  • The oxidation of tetrahydrobenzofurans has been explored, leading to the formation of unique benzofuran derivatives (Levai et al., 2002).

Tautomerization in Chemistry

  • Oxazole and thiazole molecules coordinated to manganese have been shown to transform into corresponding carbene tautomers, demonstrating chemical versatility (Ruiz & Perandones, 2009).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c22-17(20-11-19(24)6-1-2-14-13(19)5-7-25-14)18(23)21-12-3-4-15-16(10-12)27-9-8-26-15/h3-5,7,10,24H,1-2,6,8-9,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKDCZGTJGNRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.